Angiotensin II

概要

説明

Angiotensin II (Ang II) is a peptide hormone that plays a central role in the regulation of blood pressure and fluid balance . It is a naturally occurring substance in the body that causes the narrowing of blood vessels, which increases the blood pressure . It is used to increase blood pressure in adults with septic shock or other kinds of shock .

Synthesis Analysis

The renin-angiotensin system (RAS) plays a significant role in the synthesis of Angiotensin II. The multifaceted nature of RAS makes it versatile due to its involvement in the pathogenesis of cardiovascular disease . Angiotensin I receptor (AT 1 R) is known to mediate the majority of Ang II-regulated functions in the system .

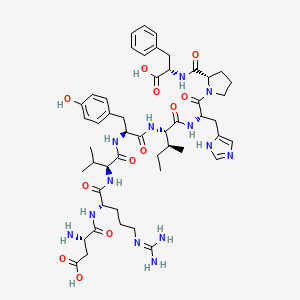

Molecular Structure Analysis

Angiotensin II is a peptide hormone of the RAAS system. It is a synthetic vasoconstrictor peptide that is identical to human hormone angiotensin II . The human AT1 receptor contains 359 amino acids and has a molecular mass of 41 kDa .

Chemical Reactions Analysis

Angiotensin II is known to have various potential effects. It is a vasoconstrictor used to increase blood pressure in adults with septic or other distributive shock . It is a naturally occurring hormone secreted as part of the renin-angiotensin system that results in powerful systemic vasoconstriction .

Physical And Chemical Properties Analysis

Angiotensin II is an active octapeptide hormone in the renin-angiotensin aldosterone system (RAAS). It plays a central role as a major regulator of blood pressure, electrolyte balance, and endocrine function related to cardiovascular disease .

科学的研究の応用

Cardiovascular Research and Therapy Development

- Angiotensin II (Ang II) has been extensively studied for its role in cardiovascular diseases. Research has shown that it is involved in various pathophysiological processes such as hypertension, heart failure, and vascular remodeling. The development of angiotensin converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) for hypertension and heart failure treatment is based on understanding the mechanisms of Ang II in cardiovascular pathology (Ferrario, 2002); (Ferrario, 2006).

Understanding Hypertension and Cardiac Hypertrophy

- Early research at the Cleveland Clinic Foundation's Division of Research focused on the renin–angiotensin system (RAS) in patients with essential and renal hypertension. The synthesis of Ang II by F. Merlin Bumpus was a significant milestone, providing a crucial element for future hypertension research and antihypertensive agent development (Sen, 2000).

Mass Spectrometry and Renin-Angiotensin System Analysis

- Advances in mass spectrometry have enabled more precise analysis of the Renin-Angiotensin System (RAS). A novel mass-spectrometry-based method has been developed for quantifying up to 10 angiotensin metabolites in tissue samples, providing deeper insights into systemic and tissue-specific RAS, which is vital for understanding pharmacologic studies and drug development (Oliver et al., 2013).

Vascular Smooth Muscle Cell Studies

- Research has explored the effects of Ang II on vascular smooth muscle cells (VSMCs), revealing its role in promoting VSMC proliferation and migration. This understanding has implications for addressing cardiovascular diseases like hypertension and atherosclerosis (Nagayama et al., 2015).

Angiotensin II and Growth Factor Research

- Ang II was initially viewed as a short-acting vasoactive hormone but later research uncovered its role as a growth factor in cardiovascular pathology. This paradigm shift has influenced our understanding of the roles of growth factors and vasoactive substances in cardiovascular diseases (Vukelic & Griendling, 2014).

Novel Mechanisms in Vascular Tone Regulation

- Studies on Ang II have shown its multifaceted role in regulating vascular tone, including the modulation of vasoconstriction and inflammation. Understanding these mechanisms is crucial for developing therapeutic strategies for cardiovascular diseases (Nguyen Dinh Cat & Touyz, 2011).

Angiotensin Receptors in Cardiovascular Function

- Research on Ang II receptors, specifically AT1 and AT2 receptors, has advanced our understanding of their roles in blood pressure regulation and cardiovascular homeostasis. This research has implications for the development of targeted therapies for cardiovascular diseases (Dinh et al., 2001).

Angiotensin II in Cancer Research

- Recent studies have indicated the role of the Ang II–AT1R system in tumour growth, angiogenesis, and metastasis. This has opened up possibilities for using ACE inhibitors and AT1R blockers, typically used as antihypertensive drugs, in cancer treatment (Ino et al., 2006).

Safety And Hazards

将来の方向性

Angiotensin II is becoming widespread in all forms of shock, including cardiogenic, after the U.S. Food and Drug Administration’s (FDA’s) initial approval for vasoplegic shock in 2017 . It is now also approved by the European Medicines Agency (EMA) for the same indication . In late 2020, it was used to support the circulation among hypotensive patients affected by coronavirus disease 2019 (COVID-19) .

特性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGUSIXMZVURDU-JZXHSEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196288 | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1046.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

As part of the renin-angiotensin-aldosterone-system (RAAS), angiotensin II raises blood pressure by vasoconstriction, increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion The direct action of angiotensin II on surrounding vessel walls is facilitated by binding to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, which stimulates Ca2+/calmodulin-dependent phosphorylation of myosin and causes smooth muscle contraction that results in vasoconstriction. The RAAS is ultimately regulated by a negative feedback effect of angiotensin II on renin production by the juxtaglomerular cells of the renal afferent arteriole. Unresuscitated septic shock associated with marked hypovolemia, extracellular fluid volume depletion, decreased cardiac output, low arterial blood pressure and decreased systemic vascular resistance causes an increase in renin secretion by the juxtaglomerular cells, resulting in elevated angiotensin II plasma levels and an increased secretion of aldosterone from the adrenal cortex. Angiotensin II binding to AT-1 receptors causes dose-dependent vasoconstriction of both afferent and efferent glomerular arterioles. The most pronounced effect of angiotensin II results on efferent arterioles, resulting in reduced renal blood flow and increased glomerular filtration pressure. | |

| Record name | Angiotensin II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Angiotensin II | |

CAS RN |

4474-91-3, 11128-99-7 | |

| Record name | Angiotensin II [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

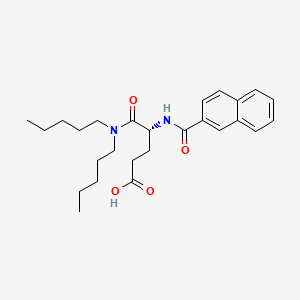

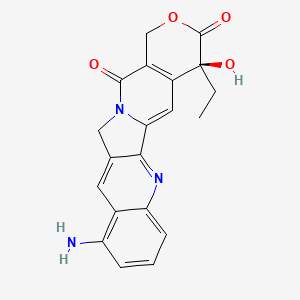

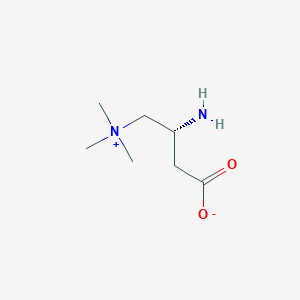

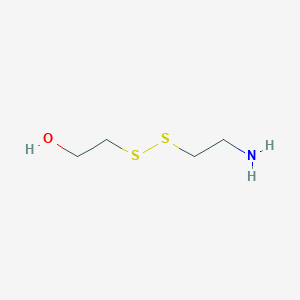

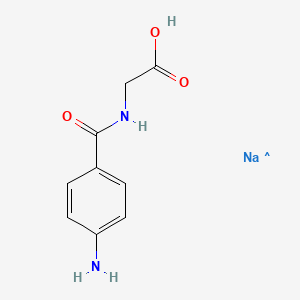

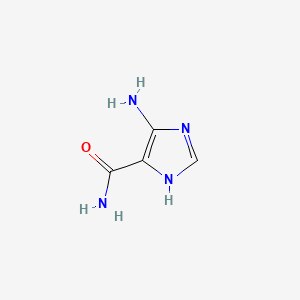

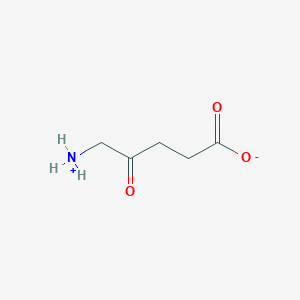

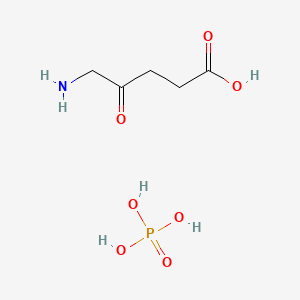

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。